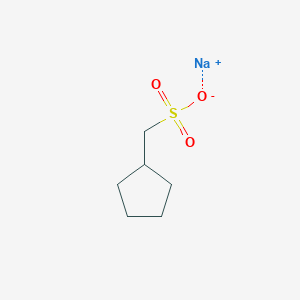
Sodium cyclopentylmethanesulfonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sodium cyclopentylmethanesulfonate is an organosulfur compound with the molecular formula C₆H₁₁NaO₃S. It is a sodium salt of cyclopentylmethanesulfonic acid and is known for its applications in various chemical reactions and industrial processes. This compound is characterized by its stability and solubility in water, making it a valuable reagent in synthetic chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Sodium cyclopentylmethanesulfonate can be synthesized through the sulfonation of cyclopentylmethane followed by neutralization with sodium hydroxide. The reaction typically involves the use of sulfur trioxide or chlorosulfonic acid as sulfonating agents under controlled temperature conditions to avoid over-sulfonation. The resulting cyclopentylmethanesulfonic acid is then neutralized with sodium hydroxide to form the sodium salt.
Industrial Production Methods: In industrial settings, the production of this compound often involves continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations. This method enhances the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions: Sodium cyclopentylmethanesulfonate undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonate group is replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different products.
Addition Reactions: It can also undergo addition reactions with various electrophiles.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include alkyl halides and nucleophiles such as amines or thiols. These reactions are typically carried out in polar solvents like water or alcohols.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various alkylated or arylated derivatives, while oxidation and reduction can produce sulfonic acids or sulfides, respectively.
Wissenschaftliche Forschungsanwendungen
Sodium cyclopentylmethanesulfonate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of sulfonate esters and other organosulfur compounds.
Biology: The compound is utilized in biochemical assays and as a stabilizing agent for certain enzymes and proteins.
Industry: this compound is employed in the production of detergents, surfactants, and other specialty chemicals.
Wirkmechanismus
The mechanism by which sodium cyclopentylmethanesulfonate exerts its effects is primarily through its ability to act as a nucleophile or electrophile in chemical reactions. The sulfonate group is highly reactive, allowing it to participate in various substitution and addition reactions. In biological systems, it can interact with proteins and enzymes, potentially altering their activity or stability.
Vergleich Mit ähnlichen Verbindungen
Sodium Methanesulfonate: Similar in structure but lacks the cyclopentyl group, making it less sterically hindered.
Sodium Ethanesulfonate: Another similar compound with a shorter alkyl chain, leading to different reactivity and solubility properties.
Sodium Benzenesulfonate: Contains an aromatic ring, which significantly alters its chemical behavior compared to aliphatic sulfonates.
Uniqueness: Sodium cyclopentylmethanesulfonate is unique due to its cyclopentyl group, which provides steric hindrance and influences its reactivity in chemical reactions. This makes it particularly useful in specific synthetic applications where such steric effects are desirable.
Eigenschaften
Molekularformel |
C6H11NaO3S |
|---|---|
Molekulargewicht |
186.21 g/mol |
IUPAC-Name |
sodium;cyclopentylmethanesulfonate |
InChI |
InChI=1S/C6H12O3S.Na/c7-10(8,9)5-6-3-1-2-4-6;/h6H,1-5H2,(H,7,8,9);/q;+1/p-1 |
InChI-Schlüssel |
ZZVYASWTGSRNTF-UHFFFAOYSA-M |
Kanonische SMILES |
C1CCC(C1)CS(=O)(=O)[O-].[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















